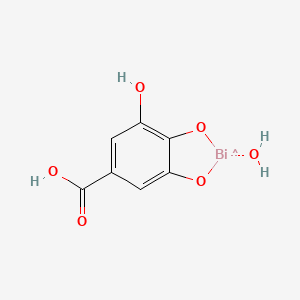

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid

Description

Propriétés

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046588 | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in cold water and hot water. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-26-3 | |

| Record name | Bismuth subgallate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Stoichiometry and Conditions

Reactants :

-

Gallic acid (C₇H₆O₅)

-

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

Procedure :

-

Dissolution : Gallic acid is dissolved in deionized water at 60–70°C under continuous stirring.

-

Bismuth Nitrate Addition : Bismuth nitrate is gradually added to the gallic acid solution at a molar ratio of 1:1.1–1.2 (Bi³⁺:gallic acid).

-

Precipitation : Immediate formation of a yellow precipitate occurs, with the reaction reaching completion within 30–45 minutes.

-

Purification : The precipitate is filtered, washed sequentially with deionized water and ethanol, and dried under vacuum at 40–50°C.

Critical Parameters :

-

Temperature : Elevated temperatures (>80°C) risk partial oxidation of gallic acid, reducing yield.

-

pH : Maintaining a pH of 2.5–3.0 prevents hydrolysis of bismuth nitrate into insoluble BiONO₃.

Table 1: Classical Method Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Bi³⁺:Acid) | 1:1.1–1.2 | Maximizes >95% |

| Reaction Temperature | 60–70°C | Prevents degradation |

| Stirring Time | 30–45 minutes | Completes precipitation |

| Washing Solvent | H₂O → Ethanol | Removes nitrates |

Industrial-Scale Synthesis with Bismuth Trioxide

A patented method (CN106565788A) optimizes cost and scalability by substituting bismuth nitrate with bismuth trioxide (Bi₂O₃) as the bismuth source. This approach reduces reliance on expensive anhydrous bismuth salts and improves process safety.

Stepwise Protocol

-

Bismuth Trioxide Dissolution :

-

Gallic Acid Solution Preparation :

-

Precipitation Reaction :

-

Filtration and Drying :

Advantages Over Classical Method :

-

Cost Reduction : Bi₂O₃ is cheaper and more stable than Bi(NO₃)₃·5H₂O.

-

Purity : Residual nitrate levels are <0.1% due to efficient washing.

Table 2: Industrial Method Performance Metrics

| Metric | Value |

|---|---|

| Yield | 96–98% |

| Purity (HPLC) | ≥99.5% |

| Residual Nitrates | <0.1% |

| Production Cycle Time | 4–5 hours |

Comparative Analysis of Synthesis Routes

Reagent Cost and Availability

-

Bismuth Nitrate Method : Higher cost due to hygroscopicity of Bi(NO₃)₃·5H₂O; requires anhydrous storage.

-

Bismuth Trioxide Method : Lower raw material cost; Bi₂O₃ is non-hygroscopic and stable at ambient conditions.

| Parameter | Classical Method | Industrial Method |

|---|---|---|

| HNO₃ Consumption | 1.2 kg/kg product | 0.8 kg/kg product |

| Aqueous Waste Generated | 8–10 L/kg product | 5–6 L/kg product |

| Energy Consumption | 15 kWh/kg product | 10 kWh/kg product |

Advanced Purification Techniques

Recrystallization from Ethanol-Water Mixtures

Post-synthesis, the crude product is dissolved in a 3:1 ethanol-water mixture at 70°C and cooled to 4°C to induce crystallization. This step enhances purity to >99.9% by removing residual gallic acid.

Chromatographic Purification

For pharmaceutical-grade material, column chromatography using silica gel (eluent: CH₃CN/H₂O, 85:15) isolates trace impurities. This method is reserved for small-scale production due to high operational costs.

Quality Control and Analytical Validation

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different bismuth oxides.

Reduction: It can be reduced under specific conditions to yield bismuth metal.

Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Bismuth oxides.

Reduction: Bismuth metal.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid serves as a catalyst in organic synthesis and a reagent in analytical chemistry. It is involved in various chemical reactions including:

- Oxidation : Can be oxidized to form bismuth oxides.

- Reduction : Under specific conditions, it can yield bismuth metal.

- Substitution Reactions : Hydroxyl groups can be substituted with other functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Bismuth oxides |

| Reduction | Sodium borohydride | Bismuth metal |

| Substitution | Acyl chlorides | Substituted derivatives |

Biology

The compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Helicobacter pylori. The mechanism involves complexing with bacterial cell walls and inhibiting essential bacterial enzymes.

Case Study : A study demonstrated that bismuth subgallate could inhibit the growth of H. pylori, leading to cell death through disruption of cell wall synthesis and enzyme activity .

Medicine

In medicine, this compound is utilized for:

- Gastrointestinal Disorders : It possesses protective effects on the gastric mucosa and is used to treat conditions like diarrhea.

- Hemostatic Agent : It helps control bleeding by promoting blood clot formation.

Case Study : Clinical evaluations have shown that bismuth compounds effectively reduce gastrointestinal inflammation and promote healing of the mucosal lining .

Industrial Applications

In industrial contexts, this compound is employed in the production of pigments and as a stabilizer in various processes. Its unique properties make it suitable for enhancing product stability and performance.

Mécanisme D'action

The mechanism of action of 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid involves its ability to form complexes with proteins and other biological molecules. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. In the case of its antimicrobial activity, the compound can interfere with the cell wall synthesis of bacteria, leading to cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: N/A)

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Key Features : Contains a benzimidazole core with a keto group and carboxylic acid substituent. Nitrogen-rich structure.

- Applications: Potential use in pharmaceuticals (e.g., antiviral or enzyme inhibitors) due to the benzimidazole scaffold .

- Safety: Limited data, but nitrogen-containing heterocycles often require careful handling due to possible toxicity .

7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS: 152628-03-0)

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 234.26 g/mol

- Key Features : Alkyl substitutions (methyl and propyl) enhance lipophilicity, affecting solubility and bioavailability.

- Applications : Intermediate in drug synthesis, particularly for proton pump inhibitors or antifungals .

2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride (CAS: N/A)

Benzodioxole/Benzodioxine Derivatives

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1144483-21-5)

- Molecular Formula: C₁₂H₉NO₅S

- Molecular Weight : 279.27 g/mol

- Key Features : Combines benzodioxole and thiazole moieties; sulfur inclusion may influence redox activity.

- Applications: Potential antimicrobial or anti-inflammatory agent due to thiazole’s bioactivity .

2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS: 3663-80-7)

Heavy Metal-Containing Analogues

Bismuth Subgallate Hydrate (CAS: 99-26-3 with H₂O)

Structural and Functional Analysis

| Parameter | Bismuth Subgallate | Benzimidazole Derivatives | Benzodioxole Derivatives |

|---|---|---|---|

| Core Structure | Benzodioxabismole + Bismuth | Benzimidazole + Nitrogen | Benzodioxole/dioxine + Oxygen |

| Molecular Weight | 394.09 g/mol | 178–234 g/mol | 180–279 g/mol |

| Bioactivity | Antimicrobial, Astringent | Enzyme inhibition, Antiviral | Antimicrobial, Anti-inflammatory |

| Applications | Medical (topical) | Pharmaceuticals | Organic synthesis |

| Safety Profile | Low toxicity | Moderate toxicity risk | Variable |

Research Findings and Mechanistic Insights

- Bismuth Subgallate : Acts via bismuth’s interaction with bacterial proteins and biofilm disruption, making it effective in wound care .

- Benzimidazoles : Target tubulin polymerization (e.g., antifungals) or viral proteases .

- Benzodioxoles : Thiazole-containing derivatives (e.g., CAS 1144483-21-5) may inhibit COX-2 or nitric oxide synthase, contributing to anti-inflammatory effects .

Activité Biologique

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid, commonly known as bismuth subgallate, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₇H₆BiO₆

- Molecular Weight : 394.10 g/mol

- Topological Polar Surface Area : 77 Ų

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 6

These properties suggest that the compound has a complex structure conducive to multiple interactions within biological systems.

1. Gastroprotective Effects

Bismuth subgallate exhibits protective effects on the gastric mucosa. It is known to form a protective barrier on the stomach lining, which helps in preventing damage from gastric acids and promoting healing in cases of ulcers. The compound's mechanism involves local activity in the upper gastrointestinal tract, where it interacts with luminal bismuth to exert its effects .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, notably Helicobacter pylori. Research indicates that bismuth can bind to bacterial membranes and inhibit essential bacterial enzymes such as urease and catalase. This binding disrupts bacterial cell integrity and function, leading to reduced adherence of H. pylori to epithelial cells .

Table 1: Antimicrobial Effects of Bismuth Subgallate

| Pathogen | Mechanism of Action | Observed Effects |

|---|---|---|

| Helicobacter pylori | Inhibition of enzyme activity | Reduced bacterial viability |

| Colonic bacteria | Neutralization of fermentative activity | Decreased fermentation products |

3. Hemostatic Properties

Bismuth subgallate is believed to possess hemostatic properties by activating clotting factors in the intrinsic pathway. This action is attributed to its negatively charged moieties that interact with factor XII (Hageman factor), initiating thrombin formation . Studies suggest that it may enhance wound healing by promoting granulation tissue formation and collagen synthesis through fibroblast activation.

Case Study 1: Gastric Ulcer Treatment

A clinical trial evaluated the efficacy of bismuth subgallate in patients with gastric ulcers. Participants receiving bismuth showed significant improvement in ulcer healing rates compared to controls, attributed to its mucosal protective effects and antimicrobial action against H. pylori.

Case Study 2: Wound Healing

In an experimental model involving skin wounds in rats, administration of bismuth subgallate resulted in accelerated wound closure and enhanced collagen deposition compared to untreated controls. Histological analysis revealed increased fibroblast activity and vascularization in treated wounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid?

- Methodological Answer : Synthesis of bismuth-containing heterocycles typically involves multi-step strategies. For analogous compounds (e.g., benzoxazole or dioxane derivatives), carboxylation and cyclization under reflux with catalysts like bismuth trichloride are common. Purification via recrystallization or chromatography is critical to isolate the target compound. Structural validation using X-ray diffraction (as demonstrated for dioxane derivatives in ) ensures product integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Follow protocols for air- and moisture-sensitive compounds. Store in inert atmospheres (argon/nitrogen) at 2–8°C, shielded from light. Stability testing under varying pH and temperature conditions is advised, as highlighted in safety data sheets for structurally related benzoic acid derivatives (e.g., 6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid in ). Use desiccants and moisture-proof containers to prevent hydrolysis .

Q. What spectroscopic methods are effective for characterizing its structure?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F for fluorinated analogs), IR (to confirm hydroxyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction (as applied to fluorinated benzoxaboroles in ) resolves heavy-atom effects from bismuth .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer : Bismuth’s high electron density can cause absorption and diffraction challenges. Optimize data collection using synchrotron radiation or longer exposure times. Refinement software (e.g., SHELXL) with anisotropic displacement parameters improves accuracy, as shown in studies on similar heterocycles ( ). Co-crystallization with lighter counterions may mitigate heavy-atom effects .

Q. How can computational modeling predict its reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. For example, studies on substituted benzoic acids () use Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking can simulate interactions with biological targets, though experimental validation is essential .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, dosage). Standardize protocols using OECD guidelines and include positive controls (e.g., salicylic acid derivatives in ). Meta-analysis of raw data (e.g., IC50 values) and replication under controlled conditions (as emphasized in ’s experimental design framework) enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.